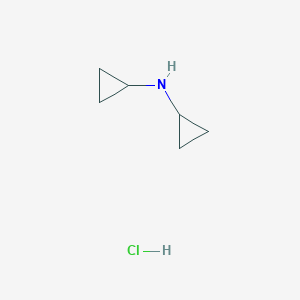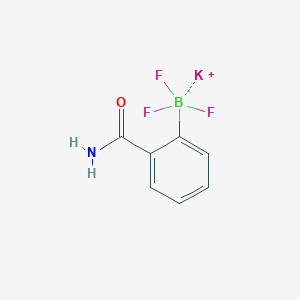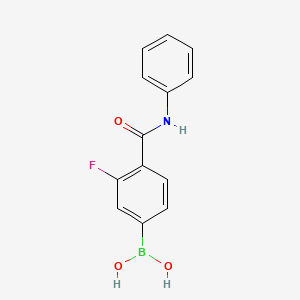
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in coupling reactions .
Molecular Structure Analysis
The molecular formula of “(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid” is C13H11BFNO3 . It has an average mass of 259.041 Da and a monoisotopic mass of 259.081604 Da .Applications De Recherche Scientifique
- Fluorescence Imaging and Tumor Therapy
- Field : Biomedical Sciences .
- Application Summary : Phenylboronic acid (PBA)-based functional chemical materials have been widely used in imaging and tumor therapy . They enhance cellular uptake and are used for active targeting of cancer cells and tumors .
- Methods of Application : PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
- Results : For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were discussed . PBA-based functional chemical materials provide a useful method for cancer diagnosis and treatment .
- Wound Healing and Tumor Targeting
- Field : Biomedical Sciences .
- Application Summary : Phenylboronic acid (PBA) functionalized chitosan conjugates have shown potential in wound healing and tumor targeting . These conjugates can function as a diagnostic agent besides their therapeutic applications .
- Methods of Application : The conjugation of PBA with chitosan results in a material that can respond to changes in the physiological environment . This property is exploited for wound healing and tumor targeting .
- Results : This application of PBA-based materials has shown promise in the treatment of wounds and targeting of tumors, providing a potential alternative to traditional methods .
Orientations Futures
The use of boronic acids in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including “(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid”, may have promising applications in the development of new drugs in the future .
Propriétés
IUPAC Name |
[3-fluoro-4-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSONGWHQODJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660188 | |
| Record name | [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid | |
CAS RN |
874288-40-1 | |
| Record name | B-[3-Fluoro-4-[(phenylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



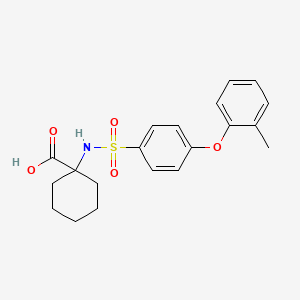
![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)
![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)
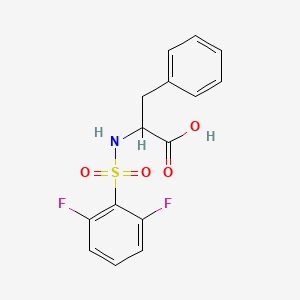
![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B1387882.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1387883.png)
![1,1'-Ethylenebis[4-(3-phenylpropyl)piperidine]](/img/structure/B1387887.png)
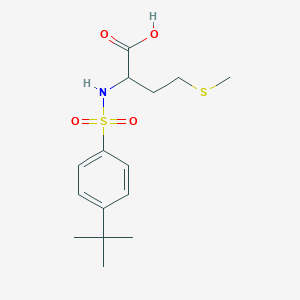
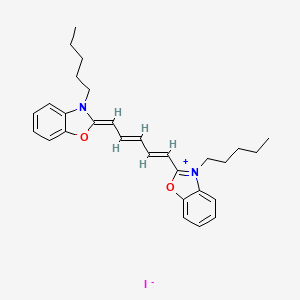
![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)
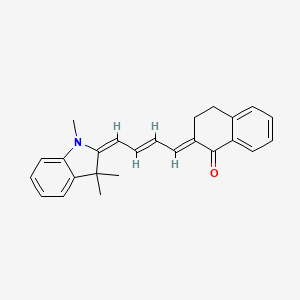
![2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1](/img/structure/B1387894.png)
